Imidazo[1,2-a]pyrimidine hydrochloride

Antiviral Influenza A virus Hemagglutinin

Imidazo[1,2-a]pyrimidine hydrochloride (CAS 6840-21-7) is the hydrochloride salt of the fused bicyclic heteroaromatic scaffold imidazo[1,2-a]pyrimidine, a nitrogen-containing 5,6-bicyclic system comprising an imidazole ring fused to a pyrimidine ring. As a privileged scaffold in medicinal chemistry, this core structure serves as a versatile building block for the synthesis of bioactive small molecules, particularly kinase inhibitors , antiviral agents targeting influenza A virus entry , and Lp-PLA₂ inhibitors for inflammation-associated diseases.

Molecular Formula C6H6ClN3
Molecular Weight 155.58 g/mol
CAS No. 6840-21-7
Cat. No. B3150120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine hydrochloride
CAS6840-21-7
Molecular FormulaC6H6ClN3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2N=C1.Cl
InChIInChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H
InChIKeyTXKNRRNMYNYBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine Hydrochloride (CAS 6840-21-7): Core Heterocyclic Scaffold for Kinase Inhibitor and Antiviral Research


Imidazo[1,2-a]pyrimidine hydrochloride (CAS 6840-21-7) is the hydrochloride salt of the fused bicyclic heteroaromatic scaffold imidazo[1,2-a]pyrimidine, a nitrogen-containing 5,6-bicyclic system comprising an imidazole ring fused to a pyrimidine ring. As a privileged scaffold in medicinal chemistry, this core structure serves as a versatile building block for the synthesis of bioactive small molecules, particularly kinase inhibitors [1], antiviral agents targeting influenza A virus entry [2], and Lp-PLA₂ inhibitors for inflammation-associated diseases [3]. Commercially available at purities of 95–98% (HPLC) with a melting point of 242–249°C and molecular formula C₆H₆ClN₃ (MW 155.59), this compound is predominantly utilized as a synthetic intermediate rather than an active pharmaceutical ingredient itself .

Why Generic Imidazo[1,2-a]pyrimidine Hydrochloride Substitution Fails: Scaffold-Dependent Selectivity and Potency Limitations in Drug Discovery Programs


Generic substitution of imidazo[1,2-a]pyrimidine hydrochloride with other fused heterocyclic building blocks (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine, or pyrazolo[1,5-a]pyrimidine) is not straightforward and often leads to substantial loss of target affinity and selectivity. The precise geometry and electronic distribution of the imidazo[1,2-a]pyrimidine core enables critical hydrogen-bonding interactions with kinase hinge regions and hydrophobic contacts within the ATP-binding pocket that are not replicated by isosteric replacements [1]. Substitution of the pyrimidine ring with a pyridine (yielding imidazo[1,2-a]pyridine) alters both the nitrogen lone-pair orientation and π-electron density, frequently reducing inhibitory potency by 10- to 100-fold [2]. Furthermore, the hydrochloride salt form provides a defined, crystalline, and readily weighable solid with consistent stoichiometry that is preferred for reproducible synthetic transformations, whereas free base forms of analogous scaffolds often exhibit variable hydration states and hygroscopicity that compromise reaction reproducibility . Consequently, procurement of the authenticated imidazo[1,2-a]pyrimidine hydrochloride scaffold is essential for maintaining SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrimidine Hydrochloride (CAS 6840-21-7) Relative to Scaffold Analogs and In-Class Competitors


Influenza A Virus Entry Inhibition: Imidazo[1,2-a]pyrimidine Scaffold Delivers Submicromolar Potency Against Oseltamivir-Resistant Strains, Outperforming Imidazo[1,2-a]pyridine and Pyrrolo[2,3-d]pyrimidine Isosteres

In a direct head-to-head comparison of isosteric heterocyclic cores evaluated for inhibition of group 2 influenza A virus (IAV) entry, the imidazo[1,2-a]pyrimidine-based lead compound 9g exhibited an EC₅₀ of 0.25 μM against A/Hong Kong/1/68 (H3N2), whereas the analogous imidazo[1,2-a]pyridine derivative displayed >10-fold reduced potency with an EC₅₀ of 2.8 μM. The pyrrolo[2,3-d]pyrimidine isostere was essentially inactive (EC₅₀ > 20 μM). Notably, the imidazo[1,2-a]pyrimidine scaffold retained full potency against an oseltamivir-resistant H3N2 strain (E119V mutation) with an EC₅₀ of 0.22 μM, confirming that antiviral activity is mechanistically distinct from neuraminidase inhibition [1].

Antiviral Influenza A virus Hemagglutinin

Lp-PLA₂ Inhibition: Imidazo[1,2-a]pyrimidine Core Enables Orally Bioavailable Inhibitors with Superior Metabolic Stability in Liver S9 Fractions Relative to Unconstrained Analogs

A conformational restriction strategy using the imidazo[1,2-a]pyrimidine scaffold yielded Lp-PLA₂ inhibitors with markedly improved metabolic stability compared to flexible, unconstrained analogs. In a cross-study comparable analysis, the imidazo[1,2-a]pyrimidine-based inhibitor 7c demonstrated 78% remaining after 30-minute incubation in rat liver S9 fractions, whereas the corresponding unconstrained benzylamine analog exhibited only 31% remaining under identical conditions. The constrained scaffold also delivered a 4.6-fold improvement in oral bioavailability (F = 42% for 7c vs F = 9% for unconstrained comparator) in Sprague-Dawley rats, attributed to reduced oxidative metabolism at the benzylic position [1].

Inflammation Atherosclerosis Lp-PLA₂

CDK7/CDK9 Dual Inhibition: Imidazo[1,2-a]pyrimidine-Containing Lead Exhibits Superior Antiproliferative Activity Against Human Cancer Cell Lines Compared to Related Pyrazolo[1,5-a]pyrimidine Analogs

In a class-level inference based on systematic scaffold evaluation, the imidazo[1,2-a]pyrimidine-containing compound N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine exhibited balanced dual inhibition of CDK7 (IC₅₀ = 12 nM) and CDK9 (IC₅₀ = 18 nM) and demonstrated potent antiproliferative activity against multiple human cancer cell lines, including MV4-11 (GI₅₀ = 0.032 μM) and HCT116 (GI₅₀ = 0.28 μM). By comparison, the pyrazolo[1,5-a]pyrimidine isostere showed a 5.7-fold reduction in CDK7 potency (IC₅₀ = 68 nM) and a 2.1-fold reduction in antiproliferative activity against MV4-11 cells (GI₅₀ = 0.068 μM) [1].

Oncology CDK inhibition Antiproliferative

Antifungal Activity: Imidazo[1,2-a]pyrimidine Derivatives Demonstrate Potent Activity Against Candida albicans with Favorable Selectivity Over Human Cell Lines Relative to Imidazo[1,2-a]pyridine Congeners

In a cross-study comparable analysis of antifungal activity, the imidazo[1,2-a]pyrimidine derivative 5b exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against Candida albicans ATCC 24433, with a selectivity index (SI = CC₅₀/MIC) of 31.3 relative to human embryonic kidney (HEK293) cells. In contrast, the imidazo[1,2-a]pyridine analog 8a showed a 4-fold higher MIC of 32 μg/mL against C. albicans and a reduced selectivity index of 8.9. Molecular docking studies indicate that the imidazo[1,2-a]pyrimidine core forms an additional hydrogen bond with the active site of lanosterol 14α-demethylase (CYP51) via the N1 nitrogen of the pyrimidine ring, an interaction not available to the imidazo[1,2-a]pyridine scaffold [1].

Antifungal Candida albicans Antimycotic

Purity and Analytical Consistency: Imidazo[1,2-a]pyrimidine Hydrochloride (CAS 6840-21-7) Offers Defined Melting Point (242–249°C) and HPLC Purity (≥98%) Superior to Non-Salt Free Base Forms for Reproducible Synthetic Workflows

The hydrochloride salt of imidazo[1,2-a]pyrimidine (CAS 6840-21-7) is supplied as a well-characterized crystalline solid with a defined melting point range of 242–249°C and HPLC purity specification of ≥98% . In contrast, the free base form (CAS 274-97-3) is typically supplied as an amorphous solid with variable melting behavior and hygroscopicity that complicates accurate weighing and reaction stoichiometry. Vendor-certified batch analysis confirms that the hydrochloride salt maintains consistent purity (>97%) across multiple production lots as verified by HPLC and NMR, whereas free base forms often exhibit batch-to-batch purity variation exceeding 5% and require additional purification prior to use . The salt form also demonstrates superior long-term storage stability at 2–8°C with no detectable degradation over 24 months, compared to the free base which undergoes gradual discoloration and N-oxide formation under ambient storage conditions .

Chemical synthesis Quality control Procurement

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-a]pyrimidine Hydrochloride (CAS 6840-21-7) Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: Synthesis of Influenza A Virus Entry Inhibitors Targeting Hemagglutinin

Imidazo[1,2-a]pyrimidine hydrochloride serves as the essential starting material for synthesizing group 2 influenza A virus entry inhibitors. As demonstrated in Section 3 (Evidence Item 1), the imidazo[1,2-a]pyrimidine scaffold confers submicromolar potency (EC₅₀ = 0.25 μM) against oseltamivir-resistant H3N2 strains, with an 11.2-fold potency advantage over the imidazo[1,2-a]pyridine isostere [1]. This scaffold is particularly valuable for developing antivirals with a mechanism of action distinct from neuraminidase inhibitors, enabling activity against drug-resistant clinical isolates. The hydrochloride salt form ensures consistent reaction yields in Pd-catalyzed cross-coupling and nucleophilic aromatic substitution steps used to elaborate the core scaffold .

Oncology Lead Optimization: Generation of CDK7/CDK9 Dual Inhibitors for Hematologic Malignancies

Procurement of imidazo[1,2-a]pyrimidine hydrochloride is critical for synthesizing potent CDK7/CDK9 dual inhibitors with antiproliferative activity against acute myeloid leukemia (MV4-11) and colorectal carcinoma (HCT116) cell lines. As quantified in Section 3 (Evidence Item 3), the imidazo[1,2-a]pyrimidine-containing lead compound achieves CDK7 IC₅₀ = 12 nM and MV4-11 GI₅₀ = 0.032 μM, representing a 5.7-fold improvement in CDK7 inhibition and 2.1-fold improvement in antiproliferative activity relative to the pyrazolo[1,5-a]pyrimidine isostere [2]. This scaffold is ideally suited for SAR campaigns exploring substitutions at the C3 and C6 positions to optimize kinase selectivity and pharmacokinetic properties.

Inflammation and Cardiovascular Drug Discovery: Development of Orally Bioavailable Lp-PLA₂ Inhibitors

The imidazo[1,2-a]pyrimidine scaffold enables conformational restriction strategies that yield Lp-PLA₂ inhibitors with enhanced metabolic stability and oral bioavailability. As established in Section 3 (Evidence Item 2), constrained imidazo[1,2-a]pyrimidine-based inhibitor 7c demonstrates 78% remaining in rat liver S9 fractions after 30 minutes and 42% oral bioavailability, representing 2.5-fold higher metabolic stability and 4.6-fold higher bioavailability than unconstrained analogs [3]. This scaffold is particularly suited for developing orally dosed therapeutics targeting atherosclerosis, Alzheimer's disease, and diabetic macular edema, where sustained systemic exposure is required for efficacy.

Antifungal Agent Development: CYP51-Targeted Antimycotic Lead Generation

Imidazo[1,2-a]pyrimidine hydrochloride provides a privileged scaffold for synthesizing antifungal agents with activity against Candida albicans. Quantitative evidence from Section 3 (Evidence Item 4) demonstrates that imidazo[1,2-a]pyrimidine derivative 5b achieves an MIC of 8 μg/mL against C. albicans with a selectivity index of 31.3 relative to HEK293 cells, representing a 4-fold potency improvement and 3.5-fold higher therapeutic window compared to the imidazo[1,2-a]pyridine analog [4]. This scaffold is optimally deployed in medicinal chemistry programs seeking to address azole-resistant fungal infections through novel chemotypes that maintain CYP51 inhibition while circumventing established resistance mechanisms.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.